Cas no 67231-51-0 (8-ethoxy-2-imino-2H-chromene-3-carboxamide)

8-Ethoxy-2-imino-2H-chromene-3-carboxamide is a chromene derivative characterized by its ethoxy and imino functional groups, which contribute to its unique chemical reactivity and potential applications in organic synthesis and pharmaceutical research. The compound's structural framework, combining a chromene core with a carboxamide moiety, offers versatility in forming hydrogen bonds and participating in heterocyclic transformations. Its imino group enhances electrophilic properties, making it a valuable intermediate in the development of bioactive molecules. The ethoxy substituent further modulates solubility and electronic effects, broadening its utility in synthetic pathways. This compound is of interest for its potential role in designing novel heterocyclic compounds with tailored physicochemical properties.
8-ethoxy-2-imino-2H-chromene-3-carboxamide structure
67231-51-0 structure
Product Name:8-ethoxy-2-imino-2H-chromene-3-carboxamide
CAS No:67231-51-0
MF:C12H12N2O3
MW:232.235282897949
CID:527618
PubChem ID:319427
Update Time:2025-05-21

8-ethoxy-2-imino-2H-chromene-3-carboxamide Chemical and Physical Properties

Names and Identifiers

    • 2H-1-Benzopyran-3-carboxamide,8-ethoxy-2-imino-
    • 8-ethoxy-2-iminochromene-3-carboxamide
    • 8-ethoxy-2-imino-2H-chromene-3-carboxamide
    • NSC-263636
    • MLS000756598
    • Oprea1_406413
    • F0341-0045
    • DTXSID50312847
    • SMR000528815
    • EU-0002177
    • AKOS000543964
    • CHEMBL1331421
    • HMS2884J21
    • 8-Ethoxy-2-imino-2H-chromene-3-carboxylic acid amide
    • NSC263636
    • 67231-51-0
    • Inchi: 1S/C12H12N2O3/c1-2-16-9-5-3-4-7-6-8(11(13)15)12(14)17-10(7)9/h3-6,14H,2H2,1H3,(H2,13,15)
    • InChI Key: USNQAHCFPTWCKN-UHFFFAOYSA-N
    • SMILES: O1C(C(C(N)=O)=CC2C=CC=C(C1=2)OCC)=N

Computed Properties

  • Exact Mass: 232.084792
  • Monoisotopic Mass: 232.084792
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 3
  • Complexity: 365
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 85.4
  • XLogP3: 1.4

Experimental Properties

  • Density: 1.35
  • Boiling Point: 451.8°Cat760mmHg
  • Flash Point: 227.1°C
  • Refractive Index: 1.616

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8-ethoxy-2-imino-2H-chromene-3-carboxamide Related Literature

Additional information on 8-ethoxy-2-imino-2H-chromene-3-carboxamide

Recent Advances in the Study of 8-ethoxy-2-imino-2H-chromene-3-carboxamide (CAS: 67231-51-0)

8-ethoxy-2-imino-2H-chromene-3-carboxamide (CAS: 67231-51-0) is a synthetic compound that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. Recent studies have focused on elucidating its mechanism of action, optimizing its pharmacological properties, and exploring its efficacy in various disease models. This research brief aims to provide an overview of the latest findings related to this compound, highlighting its potential as a promising candidate for drug development.

The compound belongs to the chromene family, which is known for its diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The presence of the ethoxy and imino groups in the structure of 8-ethoxy-2-imino-2H-chromene-3-carboxamide has been hypothesized to enhance its binding affinity to specific biological targets, such as enzymes and receptors involved in disease pathways. Recent research has sought to validate these hypotheses through in vitro and in vivo studies.

One of the key areas of investigation has been the compound's potential as an inhibitor of protein kinases, which play a critical role in cell signaling and are often dysregulated in cancer. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that 8-ethoxy-2-imino-2H-chromene-3-carboxamide exhibits selective inhibition against certain kinase isoforms, with IC50 values in the low micromolar range. These findings suggest that the compound could serve as a scaffold for the development of novel kinase inhibitors with improved specificity and reduced off-target effects.

In addition to its kinase inhibitory activity, recent research has explored the compound's potential as an anti-inflammatory agent. A study conducted by researchers at the University of Tokyo revealed that 8-ethoxy-2-imino-2H-chromene-3-carboxamide significantly reduces the production of pro-inflammatory cytokines in macrophage cells. The study attributed this effect to the compound's ability to modulate the NF-κB signaling pathway, a key regulator of inflammation. These results highlight the compound's dual potential as both an anticancer and anti-inflammatory agent.

Another notable advancement in the study of 8-ethoxy-2-imino-2H-chromene-3-carboxamide is the development of novel synthetic routes to improve its yield and purity. A 2022 publication in Organic Process Research & Development described a scalable and cost-effective synthesis method that reduces the number of steps and minimizes the use of hazardous reagents. This methodological improvement is expected to facilitate further preclinical and clinical studies by ensuring a reliable supply of the compound.

Despite these promising findings, challenges remain in the development of 8-ethoxy-2-imino-2H-chromene-3-carboxamide as a therapeutic agent. Issues such as bioavailability, metabolic stability, and potential toxicity need to be addressed through systematic structure-activity relationship (SAR) studies and pharmacokinetic profiling. Ongoing research is focused on optimizing the compound's physicochemical properties to enhance its drug-like characteristics while retaining its biological activity.

In conclusion, 8-ethoxy-2-imino-2H-chromene-3-carboxamide (CAS: 67231-51-0) represents a versatile and promising compound in the field of chemical biology and drug discovery. Recent studies have shed light on its mechanism of action, therapeutic potential, and synthetic accessibility, paving the way for future investigations. As research continues, this compound may emerge as a valuable tool for understanding disease mechanisms and developing novel therapeutics.

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